molecular formula C9H10BrN3 B2864471 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene CAS No. 2225127-02-4

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene

Cat. No.: B2864471
CAS No.: 2225127-02-4
M. Wt: 240.104
InChI Key: GBALFAIFBJLHQF-SSDOTTSWSA-N
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Description

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a methyl group at the 2-position, and a stereospecific (1R)-1-azidoethyl substituent at the 4-position of the benzene ring. Its molecular formula is C₉H₉BrN₃, with a molar mass of 239.09 g/mol. The azide functional group (-N₃) confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the bromine and methyl groups influence its electronic and steric properties.

Properties

IUPAC Name

4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBALFAIFBJLHQF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene typically involves the following steps:

    Methylation: The addition of a methyl group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, methylation, and azidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 4-[(1R)-1-Aminoethyl]-1-bromo-2-methylbenzene.

    Oxidation: Formation of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzoic acid.

Scientific Research Applications

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Utilized in the study of azido group reactivity and its interactions with biological molecules.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene involves its reactivity with various molecular targets The azido group can participate in click chemistry reactions, forming stable triazole linkages

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene and related compounds:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups
This compound C₉H₉BrN₃ 239.09 Br (1), CH₃ (2), (1R)-N₃CH₂CH₃ (4) Azide, Bromine, Methyl
1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene C₈H₇ClFN₃ 199.61 Cl (2), F (4), (1R)-N₃CH₂CH₃ (1) Azide, Chlorine, Fluorine
Bromopropylate (from ) C₁₈H₁₈Br₂O₃ 482.06 Br (4-bromophenyl), ester (1-methylethyl) Bromine, Ester, Hydroxybenzene
Key Observations:

Halogen Effects: The bromine in the target compound is a stronger leaving group compared to chlorine in the chloro-fluoro analog , making it more reactive in nucleophilic substitution reactions.

Steric and Electronic Effects :

  • The methyl group at the 2-position in the target compound introduces steric hindrance, which may slow down reactions at the benzene ring compared to the unsubstituted chloro-fluoro analog.
  • The azide group’s electron-withdrawing nature in both compounds reduces electron density on the aromatic ring, directing electrophilic substitution to meta/para positions.

Thermodynamic Stability :

  • Azides are generally thermally sensitive, but the bulky methyl group in the target compound may marginally improve stability by reducing molecular mobility.

Analytical and Computational Insights

  • Crystallography : Tools like SHELX () are critical for resolving stereochemistry in azide-containing compounds, particularly the (1R) configuration .
  • Density Functional Theory (DFT) : Used to predict electronic properties (e.g., charge distribution on the azide group) and optimize synthetic pathways, as discussed in .

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